N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC14832184
Molecular Formula: C15H18N4O3S
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N4O3S |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | N-[3-(furan-2-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C15H18N4O3S/c1-12-4-6-14(7-5-12)23(20,21)18-15-16-10-19(11-17-15)9-13-3-2-8-22-13/h2-8H,9-11H2,1H3,(H2,16,17,18) |
| Standard InChI Key | FFORPOPCWBOQJE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CO3 |
Introduction
N-[5-(Furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide is a synthetic organic compound belonging to the class of sulfonamides. This compound features a triazine ring substituted with a furan moiety and a methylbenzenesulfonamide group. Its molecular structure suggests potential applications in medicinal chemistry due to its functional groups capable of interacting with biological targets.
Synthesis Pathway
The synthesis of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide typically involves:
-
Formation of the Triazine Core: Reacting aminoguanidine derivatives with aldehydes or ketones under acidic conditions forms the triazine ring.
-
Introduction of the Furan Substituent: A furan-based aldehyde is used to attach the furan moiety via a condensation reaction.
-
Sulfonamide Coupling: The final step involves coupling with 4-methylbenzenesulfonyl chloride using a base like triethylamine to yield the desired product.
Medicinal Chemistry
Sulfonamides are widely studied for their therapeutic potential due to their ability to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase. The triazine core further enhances bioactivity by enabling interactions with nucleophilic sites in proteins.
Antitumor Activity
Compounds containing triazine and sulfonamide groups have demonstrated cytotoxic effects against various cancer cell lines. For instance:
-
A study on related triazine-sulfonamide derivatives showed significant inhibition of HCT-116 (colon cancer) and HeLa (cervical cancer) cells .
-
The furan moiety may contribute to enhanced binding affinity through π–π interactions with aromatic amino acids in target proteins.
Anti-inflammatory Potential
Triazine derivatives have been explored as inhibitors of inflammatory mediators such as 5-lipoxygenase (5-LOX), suggesting potential use in treating inflammatory diseases .
Structural Features and Activity Relationships
| Structural Feature | Impact on Activity |
|---|---|
| Furan Ring | Enhances π–π stacking and hydrogen bonding |
| Triazine Core | Provides rigidity and electron-deficient sites |
| Sulfonamide Group | Facilitates enzyme inhibition |
The combination of these features enables diverse biological activities while maintaining metabolic stability.
Spectroscopic Characterization
Spectroscopic techniques such as NMR and IR are essential for confirming the structure:
-
1H NMR: Signals corresponding to aromatic protons from the furan ring and methyl group on the benzene ring.
-
IR Spectroscopy: Peaks indicating sulfonamide (S=O stretch) and triazine (C=N stretch) functionalities.
Biological Assays
Studies evaluating cytotoxicity against cancer cell lines have reported IC50 values below 100 μM for similar compounds . Further testing is required to establish specific activity profiles for this compound.
Future Research Directions
To fully explore the potential of N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide:
-
Conduct molecular docking studies to predict binding affinities with biological targets.
-
Perform in vivo assays to evaluate pharmacokinetics and toxicity.
-
Investigate structural modifications to enhance selectivity and potency.
This compound represents a promising lead in drug discovery due to its versatile structure and potential biological activities. Further research could unlock its full therapeutic potential across various disease models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume